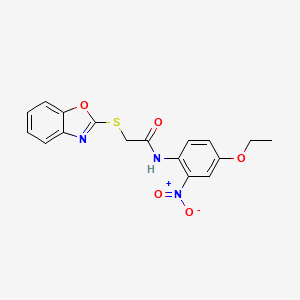![molecular formula C15H19F3N2O5S B14947520 Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B14947520.png)
Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and several functional groups including an acetylamino and methoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Functional group modifications: The acetylamino and methoxycarbonyl groups are introduced through acylation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism by which METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can interact with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- METHYL 2-{[1-(AMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(CARBOXY)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
Uniqueness
The presence of both the acetylamino and methoxycarbonyl groups in METHYL 2-{[1-(ACETYLAMINO)-2,2,2-TRIFLUORO-1-(METHOXYCARBONYL)ETHYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H19F3N2O5S |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
methyl 2-[(2-acetamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H19F3N2O5S/c1-6-9-7(2)26-11(10(9)12(22)24-4)20-14(13(23)25-5,15(16,17)18)19-8(3)21/h20H,6H2,1-5H3,(H,19,21) |
InChIキー |
HTUOQJZRWSBIIM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B14947437.png)
![N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B14947439.png)
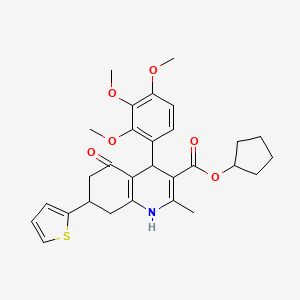
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B14947444.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14947449.png)
![3-(4-chlorophenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B14947462.png)
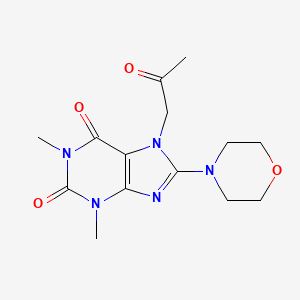
![N-(3-methylphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14947478.png)
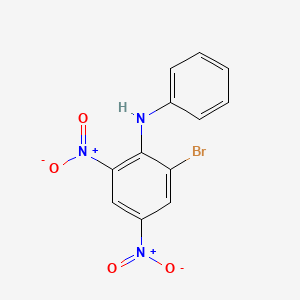

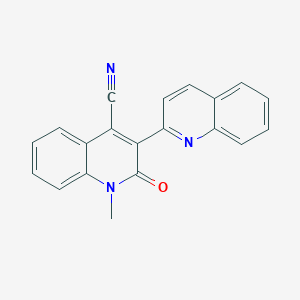
![3-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B14947515.png)
